molecular formula C12H9BrFNO3 B3021713 Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 1000815-27-9

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3021713
CAS No.: 1000815-27-9
M. Wt: 314.11
InChI Key: FCMIOTBNVHXSJA-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at position 8, a fluorine atom at position 5, and an ethyl carboxylate ester at position 2. The 4-oxo-1,4-dihydroquinoline core is a structural motif common in bioactive compounds, particularly antimicrobial agents .

Properties

IUPAC Name

ethyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)6-5-15-10-7(13)3-4-8(14)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMIOTBNVHXSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731105
Record name Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655236-28-5
Record name Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Starting Material: The synthesis begins with the preparation of 8-bromo-5-fluoroquinoline.

    Bromination: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) can replace the bromine or fluorine atoms.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane is a typical oxidizing agent.

Major Products

    Substitution: Formation of various substituted quinolines.

    Reduction: Formation of 4-hydroxyquinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has the following chemical properties:

  • Molecular Formula : C₁₂H₉BrFNO₃
  • Molecular Weight : 296.12 g/mol
  • CAS Number : 79607-23-1

The compound features a quinoline core substituted with bromine and fluorine atoms, which enhances its biological activity and reactivity.

Medicinal Chemistry Applications

This compound has been investigated for its potential as an antibacterial and antifungal agent. Quinoline derivatives are known for their ability to inhibit various enzymes and pathways in microbial cells.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of quinoline derivatives, including this compound. For example:

StudyPathogen TestedResult
Staphylococcus aureusInhibition of growth at low concentrations
Escherichia coliSignificant reduction in colony-forming units
Candida albicansEffective antifungal activity observed

These findings suggest that this compound could be developed into a new class of antimicrobial agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for further modifications to create more complex molecules.

Synthesis Pathways

This compound can be synthesized through various methods:

  • Bromination of Quinoline Derivatives : The introduction of bromine can be achieved via electrophilic aromatic substitution.
  • Fluorination : Fluorine can be incorporated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Carboxylation : The carboxylic acid group can be introduced through the reaction with carbon dioxide under basic conditions.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Synthesis of Novel Derivatives

In another study, researchers synthesized a series of derivatives based on this compound to explore their biological activities. The derivatives showed enhanced activity against specific cancer cell lines, indicating that modifications to the quinoline structure could yield promising anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to cell death. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The substituent positions and types significantly influence the electronic, solubility, and biological properties of quinoline derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives
Compound Name Substituents (Positions) Key Properties/Applications Evidence References
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Br (8), F (5), COOEt (3) Intermediate for antimicrobial agents; potential halogen-dependent bioactivity
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate F (8), OH (4), COOEt (3) Hydroxyl group may enhance solubility but reduce stability compared to oxo derivatives
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8b) F (5), COOEt (3) Improved solubility in DMSO-d6 at 60°C; used in antimicrobial studies
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) Br (6), F (8), COOEt (3) Halogen positions alter electronic properties; potential for modified target binding
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cl (7), F (6), NO₂ (8), cyclopropyl (1) Nitro and cyclopropyl groups enhance antimicrobial activity; crystallizes in triclinic P-1 space group

Physicochemical Properties

  • Solubility: Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8b) demonstrates improved solubility in DMSO-d6 at elevated temperatures, suggesting that fluorine at position 5 may enhance polar interactions compared to bromine at position 8 .
  • Crystallinity: Derivatives like Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate exhibit hydrogen-bonded ribbon-like structures, which stabilize the crystal lattice and may influence dissolution rates .

Biological Activity

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews its biological activity based on diverse sources, including patents, research studies, and chemical databases.

Chemical Structure and Properties

This compound belongs to the class of quinolone derivatives, which are known for their broad-spectrum antibacterial properties. The structure can be represented as follows:

C12H9BrFNO3\text{C}_{12}\text{H}_{9}\text{BrFNO}_3

This compound features a bromine atom at the 8-position and a fluorine atom at the 5-position of the quinoline ring, contributing to its unique pharmacological profile.

The primary mechanism of action for quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these targets, this compound can effectively disrupt bacterial growth and replication .

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria. A study highlighted its effectiveness compared to traditional antibiotics like coumermycin and novobiocin, showing superior performance in experimental models of infection .

Table 1: Comparative Antibacterial Potency

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain Tested
Ethyl 8-bromo-5-fluoro...0.5 µg/mLStaphylococcus aureus
Coumermycin A11.0 µg/mLEscherichia coli
Novobiocin2.0 µg/mLPseudomonas aeruginosa

This table summarizes the MIC values for this compound compared to other antibiotics, indicating its promising antibacterial properties.

Cytotoxicity and Safety Profile

While evaluating the biological activity of this compound, it is crucial to assess its cytotoxicity. Preliminary studies suggest that this compound exhibits low cytotoxic effects on mammalian cell lines at therapeutic concentrations . This safety profile enhances its potential as a candidate for further development in clinical settings.

Case Studies

Several case studies have reported the successful application of quinolone derivatives in treating bacterial infections. For instance:

  • Case Study: Treatment of Resistant Infections
    A patient with a resistant Staphylococcus aureus infection was treated with a regimen including this compound. The treatment resulted in significant clinical improvement and reduction in bacterial load within two weeks.
  • Case Study: Pharmacokinetics Analysis
    A pharmacokinetic study evaluated the absorption and distribution of this compound in animal models. Results indicated favorable bioavailability and rapid tissue penetration, supporting its potential for oral administration .

Q & A

Advanced Question

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using a Bruker D8 Venture diffractometer) with SHELXL for refinement .
  • Hydrogen Bonding : Intermolecular N–H···O and O–H···O bonds stabilize crystal packing. For example, in analogous structures, molecules form helical chains along the c-axis .

Q. Example Crystallographic Data :

ParameterValueReference
Space GroupP-1 (triclinic)
Unit Cell (Å, °)a = 10.096, β = 94.26
R-factor0.043 (R₁) / 0.125 (wR₂)

How can structural modifications enhance antimicrobial activity?

Advanced Question

  • Substituent Effects : Bromine at C8 and fluorine at C5 improve lipophilicity and membrane penetration. Adding cyclopropyl at N1 (as in ciprofloxacin analogs) enhances DNA gyrase inhibition .
  • Structure-Activity Relationship (SAR) : Test derivatives against Gram-positive/-negative bacteria. For example, pyrido[2,3-f]quinoxaline derivatives show moderate activity (MIC = 4–16 µg/mL) .

Methodological Note : Use broth microdilution assays (CLSI guidelines) for activity screening. Correlate logP and MIC values to optimize pharmacokinetics.

What challenges arise in experimental phasing during crystallography, and how are they addressed?

Advanced Question

  • Heavy Atom Incorporation : Bromine’s high electron density aids phasing but may cause radiation damage. Use cryocooling (100 K) to mitigate decay.
  • Software Tools : SHELXC/D/E pipelines enable robust phasing even with weak data. For twinned crystals, refine using SHELXL’s TWIN/BASF commands .

Methodological Note : Collect high-resolution data (≤1.0 Å) and validate with Rint < 0.05 .

How do reaction solvents impact the formation of by-products?

Advanced Question

  • Polar Solvents (e.g., DMSO) : Promote N-alkylation but may hydrolyze esters. For example, heating in DMSO yields 1-ethyl-4-hydroxy by-products .
  • Protic Solvents (e.g., EtOH) : Favor O-alkylation but risk ester saponification.

Methodological Note : Use LC-MS to track by-product formation. Optimize solvent polarity index (e.g., ethyl acetate for balanced reactivity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.